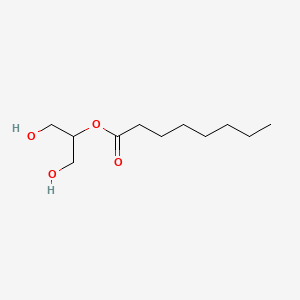
Glyceryl 2-caprylate
Overview
Description
Mechanism of Action
Target of Action
Glyceryl 2-caprylate, also known as glyceryl caprylate, primarily targets microorganisms in cosmetic products .
Mode of Action
This compound exhibits a broad spectrum of antimicrobial activity . It interacts with the microorganisms present in cosmetic products, inhibiting their growth and proliferation . This helps to extend the shelf life of the products and ensures the safety of users .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of microorganisms, thereby preventing their growth
Pharmacokinetics
This compound is also used as a gastrointestinal permeation enhancer in the development of oral peptide pharmaceuticals . It improves the poor permeability of peptides through the intestinal epithelium, which is a major obstacle to their oral delivery
Result of Action
The primary result of this compound’s action is the inhibition of microorganism growth in cosmetic products . This extends the products’ shelf life and ensures user safety . In the context of oral peptide pharmaceuticals, this compound enhances the permeability of peptides through the intestinal epithelium, improving their oral delivery .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may vary depending on the specific microorganisms present in a cosmetic product . Additionally, the effectiveness of this compound as a permeation enhancer may be affected by factors such as the pH of the gastrointestinal tract
Biochemical Analysis
Biochemical Properties
Glyceryl 2-caprylate plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with various enzymes and proteins, including lipases and esterases, which hydrolyze the ester bond to release glycerol and caprylic acid. These interactions are crucial for its function as a preservative, as the hydrolysis products can disrupt microbial cell membranes, leading to cell lysis . Additionally, this compound can interact with skin proteins, enhancing skin hydration and barrier function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It enhances skin cell function by improving hydration and barrier integrity, which is beneficial for maintaining healthy skin . In microbial cells, this compound disrupts cell membranes, leading to cell death. This antimicrobial action is particularly effective against gram-positive bacteria, yeasts, and molds . Furthermore, this compound can influence cell signaling pathways related to inflammation and immune response, potentially reducing skin irritation and promoting healing .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to microbial cell membranes, increasing membrane permeability and causing leakage of cellular contents . This binding interaction is facilitated by the amphiphilic nature of this compound, which allows it to integrate into lipid bilayers. Additionally, this compound can inhibit certain enzymes involved in microbial metabolism, further contributing to its antimicrobial properties . In skin cells, this compound enhances the expression of genes related to skin barrier function and hydration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is relatively stable under normal storage conditions, but its antimicrobial efficacy can decrease with prolonged exposure to light and heat . Studies have shown that this compound maintains its preservative properties for several months when stored properly. Long-term exposure to this compound in cell cultures has demonstrated sustained improvements in skin barrier function and hydration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances skin hydration and barrier function without causing irritation . At high doses, this compound can cause skin irritation and inflammation, indicating a threshold effect. Toxicity studies in animal models have shown that this compound is generally well-tolerated at concentrations used in cosmetic formulations, but excessive doses can lead to adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by lipases and esterases to release glycerol and caprylic acid, which can then enter various metabolic pathways . Glycerol can be utilized in glycolysis or gluconeogenesis, while caprylic acid undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle . These metabolic processes contribute to the overall energy metabolism in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by binding to lipid transport proteins and integrating into lipid bilayers . This allows it to be effectively delivered to target sites, such as the skin or microbial cell membranes. The distribution of this compound is influenced by its amphiphilic nature, which facilitates its incorporation into both aqueous and lipid environments .
Subcellular Localization
This compound is primarily localized in the lipid bilayers of cell membranes, where it exerts its antimicrobial and moisturizing effects . It can also be found in the cytoplasm, where it interacts with enzymes involved in lipid metabolism . The subcellular localization of this compound is influenced by its amphiphilic properties, which allow it to partition into different cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl 2-caprylate is synthesized through the esterification of glycerol with caprylic acid. The reaction typically involves the use of an acidic catalyst to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, this compound is produced by reacting glycerol with caprylic acid in the presence of an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated, and the water formed is continuously removed to achieve a high yield of the ester . The crude product is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Glyceryl 2-caprylate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification .
Common Reagents and Conditions:
Esterification: The compound can participate in further esterification reactions with other fatty acids to form more complex esters.
Major Products Formed:
Scientific Research Applications
Glyceryl 2-caprylate has a wide range of applications in scientific research and industry:
Cosmetics: It is used as a preservative, emollient, and moisturizer in various cosmetic formulations
Pharmaceuticals: Due to its antimicrobial properties, it is incorporated into topical formulations to prevent microbial growth
Food Industry: It is used as an emulsifier and stabilizer in food products.
Biomedical Research: this compound is studied for its potential use in drug delivery systems due to its ability to enhance skin penetration
Comparison with Similar Compounds
Glyceryl caprate: Another monoester of glycerol, but with capric acid instead of caprylic acid.
Glyceryl undecylenate: A monoester of glycerol and undecylenic acid, known for its antifungal properties.
Caprylyl glycol: A diol with similar antimicrobial properties, often used in combination with glyceryl 2-caprylate in cosmetic formulations.
Uniqueness: this compound stands out due to its balanced combination of antimicrobial, moisturizing, and emulsifying properties. Its mildness and compatibility with sensitive skin make it a preferred choice in cosmetic formulations . Additionally, its ability to enhance the penetration of active ingredients through the skin adds to its versatility in pharmaceutical and cosmetic applications .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,12-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZDYFWLWAFJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195104 | |
| Record name | Glyceryl 2-caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4228-48-2 | |
| Record name | Glyceryl 2-caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 2-caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8TCW8DUW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


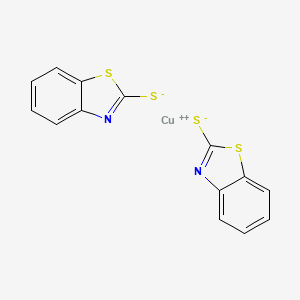

![(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B3052465.png)
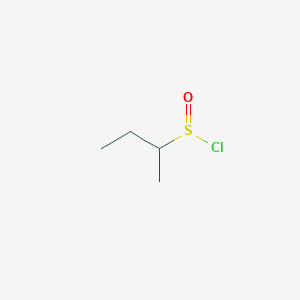
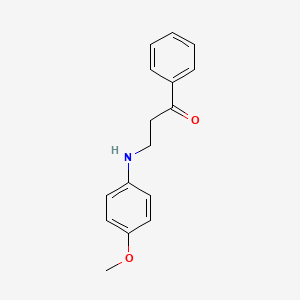

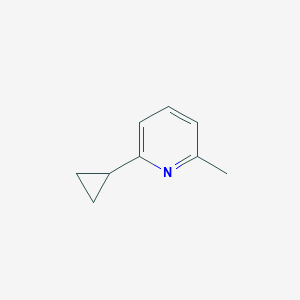
![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)
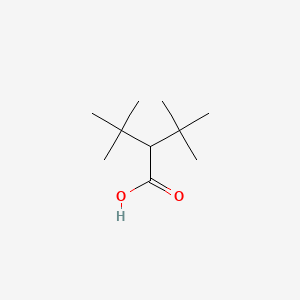
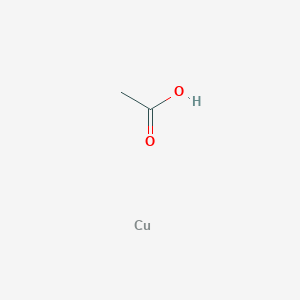
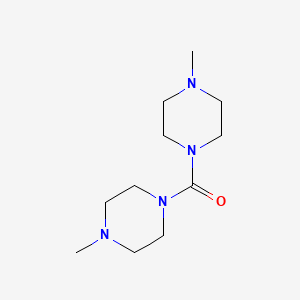
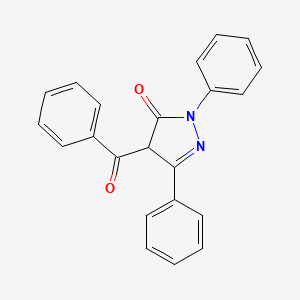
![N-[2-(4-Hydroxyphenyl)ethyl]benzamide](/img/structure/B3052482.png)
![[EMPyrr]I](/img/structure/B3052483.png)
